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Compound of Interest

Compound Name: 4-Bromo-5-nitrobenzo[d]thiazole

Cat. No.: B1396661 Get Quote

Disclaimer: This document compiles available data and provides theoretical analysis for 4-
Bromo-5-nitrobenzo[d]thiazole. As of this writing, detailed experimental crystallographic and

spectroscopic data are not readily available in published, peer-reviewed literature. The

experimental protocols and spectral predictions are therefore based on established chemical

principles and data from structurally related compounds.

Introduction
4-Bromo-5-nitrobenzo[d]thiazole is a substituted heterocyclic compound built upon a

benzothiazole core. Its structure is characterized by a bromine atom at the 4-position and a

nitro group at the 5-position, making it a strategically important intermediate in synthetic organic

chemistry. The electron-withdrawing nature of the nitro group significantly influences the

electronic properties of the aromatic system, activating the molecule for specific

transformations. This guide provides a summary of its known properties, predicted spectral

characteristics, and its utility as a versatile building block for the synthesis of more complex

molecules relevant to researchers in materials science and drug discovery.

Molecular Structure and Physicochemical
Properties
The fundamental structure of 4-Bromo-5-nitrobenzo[d]thiazole combines a benzene ring

fused to a thiazole ring. The placement of the bromo and nitro substituents is key to its

chemical behavior.
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Figure 1: 2D Molecular Structure of 4-Bromo-5-nitrobenzo[d]thiazole.

Below is a summary of its key physicochemical properties compiled from available chemical

databases.

Property Value Reference

Molecular Formula C₇H₃BrN₂O₂S [1][2]

Molecular Weight 259.09 g/mol [2]

CAS Number 208458-74-6 [2]

Appearance
Predicted to be a solid at room

temperature.

Solubility

Predicted to be soluble in polar

organic solvents like DMSO

and DMF.

Predicted Spectroscopic Data
While specific experimental spectra for 4-Bromo-5-nitrobenzo[d]thiazole are not available, its

structure allows for the prediction of key spectroscopic features. These predictions are valuable

for researchers in identifying the compound during synthesis and analysis.
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Spectroscopy Predicted Features

¹H NMR

The spectrum is expected to show three signals

in the aromatic region (approx. 7.5-9.0 ppm).

The proton on the thiazole ring (C2-H) would

likely appear as a singlet at the most downfield

position. The two coupled protons on the

benzene ring (C6-H and C7-H) would appear as

doublets, with coupling constants typical for

ortho protons.

¹³C NMR

The spectrum should display seven distinct

signals for the carbon atoms. Carbons attached

to heteroatoms (C2, C3a, C7a) and the nitro

group (C5) are expected to be significantly

deshielded. The carbon bearing the bromine

atom (C4) will also show a characteristic shift.

IR Spectroscopy

Key vibrational bands are expected for: •

Aromatic C-H stretching (~3100-3000 cm⁻¹) •

Asymmetric and symmetric N-O stretching of

the nitro group (~1550-1500 cm⁻¹ and ~1350-

1300 cm⁻¹) • C=N stretching of the thiazole ring

(~1600 cm⁻¹) • C-Br stretching (in the fingerprint

region, < 800 cm⁻¹)

Mass Spectrometry

The mass spectrum would show a characteristic

isotopic pattern for the molecular ion [M]⁺ and

[M+2]⁺ due to the presence of one bromine

atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key

fragmentation patterns would likely involve the

loss of NO₂ and Br.

Chemical Synthesis and Reactivity
4-Bromo-5-nitrobenzo[d]thiazole is primarily of interest for its role as a chemical

intermediate. Its synthesis and subsequent reactions are central to its application.
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A plausible synthesis route for 4-Bromo-5-nitrobenzo[d]thiazole would involve the cyclization

of a suitably substituted aniline derivative. While a specific protocol for this compound is not

published, a generalized method based on common benzothiazole syntheses can be

proposed.[3][4][5]

Reaction: Cyclization of 2-amino-3-bromo-4-nitrothiophenol.

Materials:

2-Amino-3-bromo-4-nitrothiophenol

An oxidizing agent (e.g., H₂O₂, DDQ, or air)

A suitable cyclization partner if the C2 position is to be substituted (e.g., an aldehyde or

carboxylic acid derivative). For the unsubstituted C2-H, a reagent like formic acid or an

equivalent can be used.

Solvent (e.g., Ethanol, DMF, or Acetic Acid)

Procedure:

Dissolve the 2-amino-3-bromo-4-nitrothiophenol precursor in the chosen solvent in a reaction

flask equipped with a magnetic stirrer and reflux condenser.

Add the cyclization reagent (e.g., formic acid).

If required, add a catalyst or oxidizing agent to facilitate the cyclocondensation reaction.

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Pour the reaction mixture into ice-cold water to precipitate the crude product.

Filter the solid, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) or by column chromatography on silica gel.

Characterization:

Confirm the identity and purity of the final product using the spectroscopic methods outlined

in Section 3.0 (NMR, IR, MS) and by melting point analysis.

Figure 2: Generalized workflow for the synthesis of 4-Bromo-5-nitrobenzo[d]thiazole.

The primary value of 4-Bromo-5-nitrobenzo[d]thiazole lies in its potential for further chemical

modification at two key positions:

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 4-position is an excellent

leaving group. The presence of the strongly electron-withdrawing nitro group at the 5-position

activates the aromatic ring, making the C4 position susceptible to attack by nucleophiles

(e.g., amines, alkoxides, thiols). This allows for the straightforward introduction of a wide

variety of functional groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-

NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields

4-bromo-5-aminobenzo[d]thiazole, which opens up a new set of synthetic possibilities. The

resulting amino group is a versatile handle for forming amides, Schiff bases, or for use in

cross-coupling reactions.

These two reaction pathways can be used orthogonally to generate a diverse library of

complex benzothiazole derivatives for screening in drug discovery or for developing new

materials.
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Nucleophilic Aromatic Substitution (SₙAr) Nitro Group Reduction

4-Bromo-5-nitrobenzo[d]thiazole
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Figure 3: Logical diagram of the chemical reactivity and synthetic utility of 4-Bromo-5-
nitrobenzo[d]thiazole.

Conclusion
4-Bromo-5-nitrobenzo[d]thiazole is a valuable heterocyclic intermediate whose structure is

primed for diverse chemical modifications. While detailed experimental characterization data

remains sparse in public-domain literature, its molecular architecture strongly suggests its utility

in synthetic programs. The presence of two distinct, reactive functional groups—a displaceable

bromine atom and a reducible nitro group—allows for the systematic construction of complex

benzothiazole libraries. This makes it a compound of significant interest for researchers and

scientists engaged in the design and synthesis of novel compounds for pharmaceutical and

material science applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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